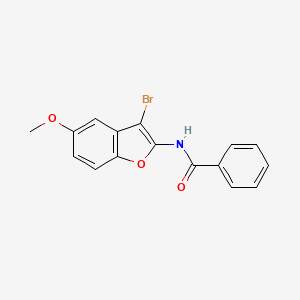

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide

Description

Properties

Molecular Formula |

C16H12BrNO3 |

|---|---|

Molecular Weight |

346.17 g/mol |

IUPAC Name |

N-(3-bromo-5-methoxy-1-benzofuran-2-yl)benzamide |

InChI |

InChI=1S/C16H12BrNO3/c1-20-11-7-8-13-12(9-11)14(17)16(21-13)18-15(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |

InChI Key |

QMFKWANYAHBYKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2Br)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Bromination and Methoxylation: The benzofuran ring is then brominated and methoxylated using bromine and methoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide and related benzamide derivatives:

Notes:

- Benzofuran vs.

- Substituent Effects :

- Bromo (Br) : Present in the target compound and derivatives, bromine may facilitate halogen bonding with protein targets, enhancing inhibitory potency .

- Methoxy (OCH₃) : Electron-donating methoxy groups in the target compound could increase lipophilicity (logP) compared to ethoxy (OCH₂CH₃) or fluorine-containing groups, affecting membrane permeability .

- Fluorine (F) : Absent in the target compound but prominent in derivatives, fluorine improves metabolic stability and bioavailability in analogs like CTB .

Pharmacokinetic and ADMET Considerations

- Metabolic Stability : Fluorine-free analogs like the target compound may exhibit shorter half-lives than fluorinated derivatives (e.g., patent compound), which resist oxidative metabolism .

- Toxicity: N-(Phenylcarbamoyl) benzamides () show moderate Ames test predictions (non-mutagenic), but the target compound’s bromine and benzofuran may require toxicity profiling for reactive metabolites .

Biological Activity

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is a compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent research findings, including synthesis, mechanism of action, and efficacy against various biological targets.

Synthesis and Structure

This compound can be synthesized through various organic reactions involving benzofuran derivatives and amide formation. The structural characteristics of this compound contribute to its biological properties, particularly the presence of the bromine and methoxy groups which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzamide compounds, indicating that modifications in the benzofuran structure can significantly affect their efficacy against bacterial strains. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria such as Bacillus subtilis, with minimal cytotoxicity towards mammalian cells (Vero cells) at effective concentrations .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) |

|---|---|---|---|

| This compound | Bacillus subtilis | 0.008 μg/mL | >20 μg/mL |

| Compound 30 (similar structure) | Bacillus subtilis | 0.016 μg/mL | >20 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives tested against HepG2 liver cancer cells showed inhibition of cell proliferation and induction of apoptosis .

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects of N-(substituted coumarin-3-yl) benzamides, it was found that certain modifications led to enhanced activity against HepG2 cells. The most potent compound exhibited an IC50 value indicating effective inhibition of cancer cell growth:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound (hypothetical data) | 10 | Induction of apoptosis |

| Compound 8a | 5 | Tubulin polymerization inhibition |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and cell division. Studies suggest that similar compounds inhibit the polymerization of tubulin, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis .

Pharmacokinetics and Stability

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Preliminary studies indicate that benzamide derivatives exhibit varying stability in human liver microsomes, which is essential for predicting their metabolic fate in vivo. For instance, while some compounds demonstrate rapid clearance, others maintain stability that supports longer therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.